molecular formula C8H8O4 B139054 3,4-Dihydroxyphenylacetic acid CAS No. 102-32-9

3,4-Dihydroxyphenylacetic acid

Katalognummer B139054
CAS-Nummer: 102-32-9
Molekulargewicht: 168.15 g/mol
InChI-Schlüssel: CFFZDZCDUFSOFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dihydroxyphenylacetic acid, also known as DOPAC, is a metabolite of the neurotransmitter dopamine . It is functionally related to phenylacetic acid and has a role as a human metabolite .


Synthesis Analysis

DOPAC can be synthesized from 4-hydroxyphenylacetic acid via aerobic biotransformation using whole cell cultures of Arthrobacter protophormiae . Lipophilic esters of DOPAC were synthesized by esterification and transesterification of DHPA in various solvent systems .


Molecular Structure Analysis

The molecular formula of DOPAC is C8H8O4 . It has an average mass of 168.147 Da and a monoisotopic mass of 168.042252 Da .


Chemical Reactions Analysis

Dopamine can be metabolized into DOPAC . Both DOPAC and another substance, 3-methoxytyramine (3-MT), are degraded to form homovanillic acid (HVA) .


Physical And Chemical Properties Analysis

DOPAC has a density of 1.5±0.1 g/cm^3, a boiling point of 418.4±30.0 °C at 760 mmHg, and a flash point of 221.0±21.1 °C . It has a molar refractivity of 41.1±0.3 cm^3 and a molar volume of 113.7±3.0 cm^3 .

Safety And Hazards

DOPAC can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Zukünftige Richtungen

Research on DOPAC is ongoing, with studies exploring its role in the gut-brain axis and its impact on brain physiology and pathology . Other research has focused on the oxidative transformations of DOPAC .

Eigenschaften

IUPAC Name

2-(3,4-dihydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFZDZCDUFSOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074430
Record name 3,4-Dihydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; [Alfa Aesar MSDS], Solid
Record name 3,4-Dihydroxyphenylacetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19723
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3,4-Dihydroxybenzeneacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001336
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4 mg/mL
Record name 3,4-Dihydroxybenzeneacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001336
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.00000082 [mmHg]
Record name 3,4-Dihydroxyphenylacetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19723
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

3,4-Dihydroxyphenylacetic acid

CAS RN

102-32-9, 60696-39-1
Record name DOPAC
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)Acetic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3,4-Dihydroxyphenylacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dihydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydroxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 60696-39-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIHYDROXYPHENYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEX5N0R4N5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,4-Dihydroxybenzeneacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001336
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168 °C
Record name 2-(3,4-Dihydroxyphenyl)Acetic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3,4-Dihydroxybenzeneacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001336
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

WO 2007/009590 A1 describes a process for the preparation of hydroxytyrosol via 3,4-dihydroxymandelic acid, which is hydrogenated by metal catalysts such as palladium/carbon to give 3,4-dihydroxyphenylacetic acid. Subsequently, the reduction to hydroxytyrosol takes place. According to the examples, the hydroxytyrosol obtained has purities between 67.9% and 93.8%. Apart from one example, which describes a product with a purity of 98% without stating the pure yield by recrystallization, the precursor obtained from 3,4-dihydroxymandelic acid ester, methyl 3,4-dihydroxyphenyl acetate, is described as product with purities between 51.2% and 83.5%.
[Compound]
Name
2007/009590 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The preparation of the above compound can be carried out according to the information set forth in the Berichte der deutschen chemischen Gesellschaft 42: 2949, incorporated herein by reference. In the present case, the compound was prepared from the commercially available 3,4-dimethoxyphenylacetic acid. A mixture of 115 gm (587 mmol) of 3,4-dimethoxyphenylacetic acid, 1052 gm (2.35 mol) of 57% hydroiodic acid, and 14 gm of red phosphorus was agitated for 1.5 hours at 95° C. and for an additional 1.5 hours at 105° to 110° C., during which time the calculated amount (166.5 gm) of methyliodide was distilled off. After cooling of the mixture, removal of the red phosphorus by filtration, evaporation of the solution, and taking up of the residue in ether, the ether solution was treated with concentrated NaHSO3 solution and activated charcoal. After drying of the light-yellow solution with Na2SO4 and evaporation, the residue was suspended in methylene chloride, the residual water was removed by azeotropic distillation, and, after the suspension was cooled, the solid product was removed by suction filtration and dried at 50° C. An amount of 63 gm of 3,4-dihydroxyphenylacetic acid, with a melting point of 126° to 129° C., was obtained (64% of theory).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step Two
Quantity
1052 g
Type
reactant
Reaction Step Two
[Compound]
Name
red phosphorus
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
166.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroxyphenylacetic acid
Reactant of Route 2
3,4-Dihydroxyphenylacetic acid
Reactant of Route 3
3,4-Dihydroxyphenylacetic acid
Reactant of Route 4
3,4-Dihydroxyphenylacetic acid
Reactant of Route 5
Reactant of Route 5
3,4-Dihydroxyphenylacetic acid
Reactant of Route 6
3,4-Dihydroxyphenylacetic acid

Q & A

ANone:

  • Spectroscopic data: Specific spectroscopic data (NMR, IR, UV-Vis) can vary depending on the study and conditions. Please refer to individual research articles for detailed spectroscopic characterization. [, , , ]

ANone: Information regarding material compatibility and stability of DOPAC, particularly in the context of material science, is limited within the provided research papers. The focus is primarily on its biological activity and metabolism.

A: While computational studies on DOPAC itself are not extensively discussed in the provided papers, semi-empirical molecular orbital calculations were used to establish the structures of reactive intermediates formed during the oxidation of 3,4-dihydroxyphenylacetic acids. [] QSAR models specific to DOPAC were not described.

A: A study examining the antioxidant profile of dihydroxy- and trihydroxyphenolic acids, including DOPAC, revealed that the number of phenolic groups and the alkyl spacer between the carboxylic acid and the aromatic ring significantly influence antioxidant activity. []

ANone: The provided papers primarily focus on DOPAC's biological roles and do not provide information regarding specific SHE regulations. As a research chemical, standard laboratory safety practices should always be followed.

A: While DOPAC itself is not a drug, its presence in bodily fluids serves as a marker for dopamine metabolism. Studies using radiolabeled dopamine have provided insights into the metabolism and excretion of DOPAC. [] DOPAC is primarily found in the brain and is cleared through various metabolic pathways. []

A: DOPAC is not typically evaluated for "efficacy" in the same way as pharmaceuticals. Its importance lies in its role as a biomarker for dopamine activity. [, , ] Research utilizes DOPAC levels in animal models to study various neurological processes and the effects of substances on dopaminergic systems. [, , , ]

ANone: Resistance mechanisms are not applicable to DOPAC as it is a metabolite and not a drug with a specific target for developing resistance.

ANone: The provided research papers primarily focus on DOPAC's biological activity and do not delve into its toxicological profile.

ANone: The papers provided do not focus on drug delivery and targeting strategies for DOPAC. This is because DOPAC is primarily studied as a biomarker of dopamine metabolism and not as a therapeutic agent itself.

A: DOPAC itself is considered a biomarker of dopamine activity, particularly in the brain. [, ] Its levels in cerebrospinal fluid (CSF) are studied in various neurological conditions, including Parkinson's disease and Alzheimer's disease. [, ]

A: High-performance liquid chromatography (HPLC) with electrochemical detection is a commonly used technique for quantifying DOPAC levels in biological samples. [, , ] Other methods include gas chromatography-mass spectrometry (GC-MS), which allows for broader metabolomic profiling. [] Radioenzymatic methods have also been employed in the past. [, ]

ANone: The provided research papers do not specifically address the environmental impact and degradation of DOPAC.

ANone: Specific information regarding the dissolution and solubility of DOPAC in various media is limited within the provided research.

A: While specific validation details are not provided in the abstracts, researchers typically validate their analytical methods for accuracy, precision, and specificity. This often involves using standards and evaluating the methods' ability to accurately quantify DOPAC in the presence of other compounds found in biological samples. []

ANone: As DOPAC is primarily a research chemical and not a manufactured pharmaceutical, the provided papers do not detail specific quality control and assurance measures. Standard laboratory practices and adherence to ethical guidelines are paramount in research settings.

A: Early research on DOPAC primarily focused on its identification as a metabolite of dopamine and its role as a marker for dopamine activity in the brain. [, , ] Over time, studies explored DOPAC levels in various neurological conditions, including Parkinson's disease, to understand its potential as a diagnostic or prognostic marker. [, ] Research continues to investigate the complex interplay between DOPAC, dopamine, and other neurotransmitters in health and disease.

A: DOPAC research inherently involves collaborations across various disciplines, including neuroscience, biochemistry, analytical chemistry, and pharmacology. Understanding DOPAC's role as a biomarker requires expertise in neurochemistry and analytical techniques. [, , ] Further cross-disciplinary collaborations are essential to unravel the complexities of dopamine signaling and its implications for human health.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.